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Compound of Interest

Compound Name:
2-Chloro-N-methyl-5-

(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B052813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a widely

employed strategy in medicinal chemistry. This modification can significantly enhance the

biological activity, metabolic stability, and bioavailability of molecules, making

trifluoromethylpyrimidines valuable building blocks in the development of new therapeutics.

These compounds have shown promise as antitumor, antiviral, and anti-inflammatory agents.

This document provides detailed protocols for several key methods for the synthesis of

trifluoromethylpyrimidines.

Method 1: One-Pot Three-Component Synthesis of
5-Trifluoromethyl Pyrimidine Derivatives
This approach provides a highly selective and efficient route to 5-trifluoromethylpyrimidines,

circumventing the regioselectivity issues often encountered with direct trifluoromethylation of

the pyrimidine ring. The reaction involves the copper-catalyzed condensation of an aryl

enaminone, an aryl amidine hydrochloride, and sodium triflinate (CF3SO2Na).

Experimental Protocol
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium

triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at

80 °C for 12 hours under an air atmosphere. The reaction progress is monitored by Thin Layer
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Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature

and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and

the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate)

to afford the desired 5-trifluoromethyl pyrimidine derivative.

Quantitative Data
Entry Aryl Enaminone Aryl Amidine Yield (%)

1 Phenyl enaminone Benzamidine HCl 78

2
4-Methylphenyl

enaminone
Benzamidine HCl 82

3 Phenyl enaminone
4-Chlorobenzamidine

HCl
75

Note: Yields are representative and may vary based on specific substrates and reaction

conditions.

Reaction Workflow
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Aryl Enaminone +
 Aryl Amidine HCl +
 Sodium Triflinate +

 Cu(OAc)2

1,2-Dichloroethane (DCE)

Dissolve

Stir at 80°C, 12h, Air

Cool to RT, Filter through Celite

Concentrate and Purify by
 Column Chromatography

5-Trifluoromethyl Pyrimidine
 Derivative
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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